molecular formula C14H16N2O2S B7603013 N-(4-tert-Butyl-thiazol-2-yl)-2-hydroxy-benzamide

N-(4-tert-Butyl-thiazol-2-yl)-2-hydroxy-benzamide

Cat. No.: B7603013
M. Wt: 276.36 g/mol
InChI Key: LMOQTNYVJMAZKV-UHFFFAOYSA-N
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Description

N-(4-tert-Butyl-thiazol-2-yl)-2-hydroxy-benzamide is a chemical compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-Butyl-thiazol-2-yl)-2-hydroxy-benzamide typically involves the reaction of 2-hydroxybenzoic acid with 4-tert-butyl-thiazole-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-Butyl-thiazol-2-yl)-2-hydroxy-benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.

Major Products Formed

Scientific Research Applications

N-(4-tert-Butyl-thiazol-2-yl)-2-hydroxy-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-tert-Butyl-thiazol-2-yl)-2-hydroxy-benzamide involves its interaction with specific molecular targets. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function or activating caspases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-tert-Butyl-thiazol-2-yl)-2-hydroxy-benzamide is unique due to the presence of both the hydroxyl and amide functional groups, which contribute to its diverse reactivity and potential biological activities. The tert-butyl group on the thiazole ring also enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-14(2,3)11-8-19-13(15-11)16-12(18)9-6-4-5-7-10(9)17/h4-8,17H,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOQTNYVJMAZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204433
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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